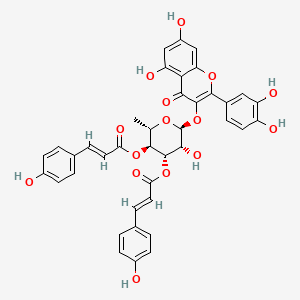

3'',4''-Di-O-p-coumaroylquercitrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H32O15 |

|---|---|

Molecular Weight |

740.7 g/mol |

IUPAC Name |

[(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-5-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C39H32O15/c1-19-35(52-30(46)14-6-20-2-9-23(40)10-3-20)38(53-31(47)15-7-21-4-11-24(41)12-5-21)34(49)39(50-19)54-37-33(48)32-28(45)17-25(42)18-29(32)51-36(37)22-8-13-26(43)27(44)16-22/h2-19,34-35,38-45,49H,1H3/b14-6+,15-7+/t19-,34+,35-,38-,39-/m0/s1 |

InChI Key |

VIRFRWFMTVPWDV-ZZEMBROASA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Sources and Bioactive Potential of 3'',4''-Di-O-p-coumaroylquercitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the natural sources, experimental analysis, and potential biological activities of the flavonoid 3'',4''-Di-O-p-coumaroylquercitrin. While direct quantitative data for this specific compound remains limited in publicly available literature, this document compiles extensive information on its primary plant source, methodologies for its extraction and characterization, and inferred biological activities based on its constituent molecules. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

The primary identified natural source of this compound is the Chinese hawthorn, Crataegus pinnatifida Bge., a plant belonging to the Rosaceae family. The leaves and fruits of this species are rich in a diverse array of flavonoids, including various quercetin (B1663063) derivatives. While numerous phytochemical studies have been conducted on Crataegus pinnatifida, a specific quantitative analysis detailing the concentration of this compound is not extensively reported. However, the presence of a wide range of other flavonoid glycosides and their acylated derivatives has been confirmed through advanced analytical techniques.

Table 1: Quantitative Data of Major Flavonoids in Crataegus pinnatifida

While specific data for this compound is not available, the following table summarizes the concentrations of other key flavonoids found in the fruits and leaves of Crataegus pinnatifida to provide a contextual understanding of the plant's phytochemical profile.

| Compound | Plant Part | Concentration Range (mg/g dry weight) | Reference |

| Rutin | Fruits | 0.07 - 1.24 | [1] |

| Hyperoside | Fruits | 0.03 - 0.62 | [1] |

| Chlorogenic Acid | Fruits | 0.16 - 0.65 | [1] |

| Vitexin-2''-O-rhamnoside | Leaves | 4.48 - 5.61 | [2] |

| Quercetin-3-O-galactoside | Leaves | ~2.19 | [2] |

Experimental Protocols

The extraction, isolation, and characterization of this compound from Crataegus pinnatifida would follow established methodologies for acylated flavonoid glycosides.

Extraction

A general protocol for the extraction of flavonoids from Crataegus pinnatifida plant material (leaves or fruits) is as follows:

-

Sample Preparation: Air-dried and powdered plant material is used as the starting material.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often in a solution with water (e.g., 70% methanol).

-

Extraction Method: Maceration, sonication, or Soxhlet extraction can be employed to maximize the extraction efficiency. The process is usually repeated multiple times to ensure complete extraction of the target compounds.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract, containing a complex mixture of phytochemicals, requires further separation and purification to isolate this compound.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and polyamide. A gradient elution with a solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate the compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape).

Characterization and Quantification

The structure and quantity of the isolated compound are determined using modern analytical techniques.

-

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS): This is a powerful technique for the identification and quantification of flavonoids.

-

Chromatographic Conditions: A C18 column is typically used with a gradient elution of mobile phases such as 0.1% formic acid in water (A) and acetonitrile (B).

-

Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes is used to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragments, which helps in structural elucidation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for the definitive structural elucidation of the isolated compound, providing detailed information about the arrangement of protons and carbons in the molecule.

References

The Biosynthesis of 3'',4''-Di-O-p-coumaroylquercitrin in Crataegus pinnatifida: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Crataegus pinnatifida (Chinese hawthorn) is a plant of significant medicinal interest, largely due to its rich and diverse profile of flavonoids. Among these, acylated flavonoid glycosides are gaining attention for their potential bioactivities. This technical guide provides an in-depth examination of the biosynthetic pathway of a specific diacylated flavonol glycoside, 3'',4''-Di-O-p-coumaroylquercitrin. While the complete enzymatic sequence for this compound's synthesis in C. pinnatifida has not been fully elucidated in published literature, this document consolidates current knowledge on the general flavonoid pathway in this species and proposes a scientifically grounded hypothetical final step based on established enzymatic reactions in other plants. This guide details the known upstream enzymatic steps, proposes candidate enzymes for the final acylation, presents quantitative data for related flavonoids, outlines detailed experimental protocols for pathway analysis, and provides visual diagrams of the biochemical and experimental workflows.

Introduction

The fruits, leaves, and flowers of Crataegus pinnatifida are utilized in traditional medicine and are a source of pharmacologically active compounds, with flavonoids being a major class.[1] These polyphenolic compounds, including flavones, flavonols, and their glycosides, are associated with the plant's cardiovascular and metabolic health benefits.[2] A recent metabolomic analysis of different C. pinnatifida cultivars has revealed the presence of various acylated flavonol glycosides, where sugar moieties are decorated with acyl groups such as p-coumaroyl, malonyl, or acetyl groups.[3][4][5] This acylation can significantly alter the stability, solubility, and biological activity of the flavonoid.

This guide focuses on the biosynthesis of this compound, a complex derivative of the common flavonol quercetin. The pathway involves the core phenylpropanoid and flavonoid biosynthesis routes to produce the precursor, quercitrin (B1678633) (quercetin-3-O-rhamnoside), followed by two specific acylation steps on the rhamnose sugar. While transcriptome data for C. pinnatifida is available and provides a basis for identifying candidate genes,[6][7] the specific acyltransferase responsible for these final modifications has yet to be functionally characterized.

The Biosynthetic Pathway: From Phenylalanine to this compound

The formation of this compound is a multi-step enzymatic process that can be divided into two major stages:

-

Stage 1: Synthesis of the Flavonol Glycoside Precursor, Quercitrin. This is a well-established pathway in higher plants.

-

Stage 2: Hypothetical Di-acylation of Quercitrin. This involves the sequential transfer of two p-coumaroyl groups to the rhamnose moiety of quercitrin.

Stage 1: The Established Pathway to Quercitrin

The synthesis begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid and flavonoid biosynthesis pathways. The key enzymatic steps are outlined below.

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This is a critical branch point, providing the building block for the flavonoid skeleton and the acyl donor for the final acylation steps.

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Isomerizes naringenin chalcone into the flavanone, naringenin.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (B1209521).

-

Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates dihydrokaempferol to produce dihydroquercetin.

-

Flavonol Synthase (FLS): Introduces a double bond into dihydroquercetin to form the flavonol, quercetin.

-

UDP-glycosyltransferase (Flavonol 3-O-glucosyltransferase, FGT): While the precise glycosylation steps to form quercitrin (quercetin-3-O-rhamnoside) can vary, a common route involves initial glucosylation. For the purpose of this guide, we will represent this as a two-step process, although a single bi-functional enzyme could exist. An FGT would first transfer a glucose moiety to the 3-hydroxyl group of quercetin.

-

UDP-rhamnosyltransferase (RT): A rhamnosyltransferase then acts on quercetin-3-O-glucoside to form quercitrin. Alternatively, and more directly, a specific Flavonol 3-O-rhamnosyltransferase could directly glycosylate quercetin.

References

- 1. Catalytic function, mechanism, and application of plant acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Phylogenomic analyses across land plants reveals motifs and coexpression patterns useful for functional prediction in the BAHD acyltransferase family [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparative metabolomics analysis of unique yellow hawthorn (<italic>Crataegus pinnatifida</italic>) and red-skinned cultivars reveals a different polyphenol biosynthesis flux and antioxidative and antidiabetic potential-Academax [us.academax.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3'',4''-Di-O-p-coumaroylquercitrin and its Parent Moieties

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activities, experimental protocols, and signaling pathways directly associated with 3'',4''-Di-O-p-coumaroylquercitrin. This guide, therefore, provides an in-depth analysis of its constituent parent molecules, the renowned flavonoid quercetin (B1663063) and the phenolic acid p-coumaric acid . The biological activities of these parent compounds offer a foundational understanding of the potential therapeutic properties of their derivatives.

Introduction

This compound is a natural product derivative of quercetin, a flavonol ubiquitously found in plants and a significant component of the human diet. Quercetin and its derivatives are lauded for a wide spectrum of pharmacological properties, including potent antioxidant, anti-inflammatory, and immunomodulatory effects. The addition of two p-coumaroyl groups to the quercitrin (B1678633) structure may modulate its bioavailability and biological activity, a common strategy in nature to enhance the efficacy of phytochemicals. This technical guide synthesizes the current understanding of the antioxidant and anti-inflammatory activities of quercetin and p-coumaric acid, providing researchers, scientists, and drug development professionals with a comprehensive resource.

Quantitative Analysis of Biological Activities

The antioxidant and anti-inflammatory potencies of quercetin and p-coumaric acid have been quantified in numerous in vitro studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values from various assays, providing a comparative overview of their efficacy.

Table 1: Antioxidant Activity of Quercetin and p-Coumaric Acid

| Compound | Assay | IC50 Value | Reference |

| Quercetin | DPPH Radical Scavenging | 5.5 µM | [1] |

| DPPH Radical Scavenging | 15.9 µg/mL | [2] | |

| DPPH Radical Scavenging | 19.17 µg/ml | [3] | |

| H₂O₂ Scavenging | 36.22 µg/ml | [3] | |

| p-Coumaric Acid | DPPH Radical Scavenging | 30 µg/mL | [4] |

| DPPH Radical Scavenging | 33 µg/mL | [4] | |

| Hydroxyl Radical Scavenging | 4.72 µM | [5] |

Table 2: Anti-inflammatory Activity of Quercetin and p-Coumaric Acid

| Compound | Assay/Cell Line | Effect | IC50/Concentration | Reference |

| Quercetin | LPS-induced TNF-α production (in vitro) | Inhibition | 23% reduction at 1 µM | [6] |

| p-Coumaric Acid | LPS-stimulated RAW264.7 cells | Inhibition of iNOS, COX-2, IL-1β, TNF-α | 10-100 µg/ml | [7][8] |

| Adjuvant-induced arthritic rats | Decrease in TNF-α expression | 100 mg/kg body weight | [9] |

Key Signaling Pathways

Quercetin and p-coumaric acid exert their biological effects by modulating critical intracellular signaling pathways involved in oxidative stress and inflammation. The following diagrams, generated using the DOT language, illustrate these mechanisms.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10][11] Both quercetin and p-coumaric acid have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[8][11] This leads to a downstream reduction in the expression of pro-inflammatory genes.[7][10]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[12][13] Both quercetin and p-coumaric acid can activate this pathway by promoting the dissociation of Nrf2 from its inhibitor, Keap1.[12][13][14] Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective antioxidant and detoxifying enzymes.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the antioxidant and anti-inflammatory activities of compounds like quercetin and p-coumaric acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (e.g., Quercetin, p-Coumaric Acid)

-

Positive control (e.g., Ascorbic Acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[15]

-

Sample Preparation: Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.[15]

-

Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by an equal volume of the test compound solution or the positive control.[15] A blank containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][15]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[16]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[17]

Nitric Oxide (NO) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals, which are implicated in inflammatory processes.

Materials:

-

Sodium nitroprusside

-

Phosphate buffered saline (PBS)

-

Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Test compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture: A reaction mixture containing sodium nitroprusside in PBS and the test compound at various concentrations is prepared.[18]

-

Incubation: The mixture is incubated at room temperature for a specific period (e.g., 150 minutes).

-

Griess Reagent Addition: An equal volume of Griess reagent is added to the reaction mixture.[18]

-

Incubation: The mixture is incubated for a further 30 minutes at room temperature.

-

Absorbance Measurement: The absorbance of the chromophore formed is measured at 546 nm.

-

Calculation: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample with that of the control (without the test compound). The IC50 value is then determined.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on its parent compounds, quercetin and p-coumaric acid, provides a strong foundation for its potential therapeutic applications. Both quercetin and p-coumaric acid demonstrate significant antioxidant and anti-inflammatory properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. The methodologies and quantitative data presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of this and other related natural products. Further studies are warranted to elucidate the specific biological profile of this compound and to determine how the addition of p-coumaroyl moieties influences its activity and bioavailability.

References

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. nehu.ac.in [nehu.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Effect of antioxidant protection by p-coumaric acid on low-density lipoprotein cholesterol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. p-Coumaric acid mediated protection of H9c2 cells from Doxorubicin-induced cardiotoxicity: Involvement of augmented Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. dovepress.com [dovepress.com]

- 18. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]

Pharmacological Potential of 3'',4''-Di-O-p-coumaroylquercitrin: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the current publicly available scientific information on 3'',4''-Di-O-p-coumaroylquercitrin and related acylated flavonoid glycosides. Extensive literature searches have revealed a significant lack of specific experimental data for this compound. Therefore, this whitepaper provides a broader context based on the pharmacological activities of structurally similar compounds to infer its potential. All quantitative data, experimental protocols, and signaling pathways are presented as representative examples from studies on related molecules and should not be considered as experimentally validated for this compound itself.

Introduction

This compound is a natural product belonging to the class of acylated flavonoid glycosides. Its core structure consists of quercetin (B1663063), a well-studied flavonol, linked to a sugar moiety that is further acylated with two p-coumaroyl groups. The presence of these acyl groups can significantly modulate the physicochemical and biological properties of the parent flavonoid, often enhancing its bioavailability and therapeutic potential.

While specific research on this compound is sparse, the broader family of acylated flavonoids, particularly coumaroyl derivatives of quercetin, has garnered scientific interest for a range of pharmacological activities. These include antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects. This whitepaper will explore the potential pharmacological activities of this compound based on the established knowledge of its constituent parts and related acylated flavonoids.

Chemical Structure:

-

Molecular Formula: C₃₉H₃₂O₁₅

-

CAS Number: 437615-43-5

Potential Pharmacological Activities

Based on the activities of related compounds, this compound is hypothesized to possess the following pharmacological properties:

Antioxidant Activity

Quercetin is a potent antioxidant, and this activity is generally attributed to its ability to scavenge free radicals and chelate metal ions. Acylation can influence this property. While some studies suggest that derivatization of the hydroxyl groups in quercetin might decrease its antioxidant potency, the addition of phenolic acid moieties like p-coumaric acid, which are themselves antioxidants, could contribute to the overall radical scavenging capacity.

Anti-inflammatory Effects

Quercetin and its derivatives are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of inflammatory enzymes and the modulation of signaling pathways like NF-κB. The anti-inflammatory potential of acylated flavonoids is an active area of research. It has been observed that the derivatization of quercetin does not always directly correlate with a decrease in anti-inflammatory activity, suggesting that acylated forms may retain or even have enhanced effects.

Neuroprotective Potential

Acylated flavonoids have shown promise in the context of neurodegenerative diseases. Notably, the presence of a p-coumaroyl group has been found to potentiate the inhibition of amyloid-β fibril deposition, a key pathological hallmark of Alzheimer's disease.[1] This suggests a potential neuroprotective role for this compound.

Anticancer Properties

The anticancer potential of various coumarin (B35378) and quercetin derivatives has been investigated. While no specific studies on this compound are available, related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Quantitative Data on Related Compounds

As no specific quantitative data for this compound is available, the following table summarizes representative data from studies on other acylated flavonoid glycosides to provide a comparative context for potential biological activity.

| Compound/Extract | Assay | Target/Cell Line | Result (e.g., IC₅₀) | Reference |

| Acylated kaempferol (B1673270) glycosides | Acetylcholinesterase Inhibition | - | Strong inhibitory activity | [1] |

| Acylated kaempferol glycosides | Butyrylcholinesterase Inhibition | - | Moderate inhibitory activity | [1] |

| Quercetin cinnamoyl glycoside | Aβ fibril deposition inhibition | - | Moderate to weak inhibition | [1] |

| Galloylated quercetin glycosides | HIV-1 Integrase Inhibition | - | IC₅₀: 18.1 - 24.2 µg/mL | [1] |

| Tamarixetin | Inhibition of PGE₂ production | - | Superior to quercetin | [2] |

Experimental Protocols for Key Assays

The following are detailed methodologies for key experiments typically used to evaluate the pharmacological potential of flavonoid derivatives. These are provided as examples of how this compound could be tested.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

-

Objective: To determine the free radical scavenging activity of the test compound.

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol (B129727), test compound, microplate reader.

-

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well microplate, add varying concentrations of the test compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Objective: To assess the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Materials: RAW 264.7 macrophage cell line, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), lipopolysaccharide (LPS), Griess reagent, test compound.

-

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Determine the cell viability using an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

-

Calculate the percentage of NO inhibition and the IC₅₀ value.

-

Cytotoxicity Assessment: MTT Assay

-

Objective: To evaluate the cytotoxic effect of the test compound on cancer cell lines.

-

Materials: Cancer cell line (e.g., MCF-7, HeLa), appropriate cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with different concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows relevant to the pharmacological assessment of this compound.

Caption: General experimental workflow for evaluating the pharmacological potential of a natural compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Simplified representation of the potential radical scavenging activity.

Conclusion and Future Directions

This compound represents an understudied natural product with significant therapeutic potential, inferred from the well-documented pharmacological activities of its parent molecule, quercetin, and other acylated flavonoid glycosides. The presence of p-coumaroyl moieties is likely to enhance its biological activities and improve its pharmacokinetic profile.

However, the lack of direct experimental evidence necessitates a focused research effort to isolate or synthesize and pharmacologically characterize this compound. Future studies should aim to:

-

Isolate or synthesize sufficient quantities of this compound for comprehensive biological evaluation.

-

Conduct in vitro assays to determine its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities, including the determination of IC₅₀ values.

-

Elucidate the mechanisms of action by investigating its effects on key signaling pathways.

-

Perform in vivo studies in relevant animal models to assess its efficacy, bioavailability, and safety profile.

The exploration of this compound holds promise for the discovery of new lead compounds for the development of novel therapeutics.

References

The Antioxidant Potential of 3'',4''-Di-O-p-coumaroylquercitrin: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3'',4''-Di-O-p-coumaroylquercitrin is a naturally occurring flavonoid glycoside that has garnered interest for its potential health benefits. As a derivative of quercetin (B1663063), a well-documented antioxidant, this compound is presumed to possess significant free-radical scavenging capabilities. This technical guide synthesizes the current understanding of the antioxidant properties of this compound, providing a framework for future research and development. Due to a notable scarcity of direct experimental data on this specific compound, this document leverages established methodologies for assessing antioxidant activity and discusses the potential signaling pathways involved, based on the known activities of its constituent moieties, quercetin and p-coumaric acid.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant properties. This compound is a complex flavonoid, characterized by a quercetin core linked to a rhamnose sugar, which is further acylated with two p-coumaroyl groups. The presence of multiple phenolic hydroxyl groups in both the quercetin and p-coumaroyl moieties suggests a high potential for antioxidant activity. This activity is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous chronic and degenerative diseases, making the exploration of potent antioxidants a critical area of research.

Postulated Antioxidant Activity: Data Presentation Framework

To facilitate future comparative analysis, any forthcoming quantitative data on the antioxidant activity of this compound should be presented in a structured format. The following tables provide a template for summarizing results from common antioxidant assays.

Table 1: Radical Scavenging Activity

| Assay | Test Compound Concentration | % Inhibition / IC₅₀ (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) |

| DPPH | |||

| ABTS | |||

| Superoxide Anion | |||

| Hydroxyl Radical |

Table 2: Reducing Power Assays

| Assay | Test Compound Concentration | Absorbance / Reducing Power (Units) | Positive Control (e.g., BHT, Ascorbic Acid) |

| FRAP | |||

| CUPRAC |

Table 3: Cellular Antioxidant Activity

| Cell Line | Pre-treatment Concentration | Oxidative Stressor | % Reduction in ROS | Positive Control (e.g., Quercetin) |

| e.g., HepG2, Caco-2 |

Key Experimental Protocols for Antioxidant Assessment

The following sections detail the standardized methodologies for evaluating the antioxidant properties of a compound like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging capacity of a compound.

Methodology:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Various concentrations of the test compound (this compound) are prepared.

-

A fixed volume of the DPPH solution is added to the test compound solutions.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).

Methodology:

-

The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

-

Various concentrations of the test compound are added to the diluted ABTS•⁺ solution.

-

The absorbance is recorded after a specific incubation time (e.g., 6 minutes).

-

The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

-

The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

-

The FRAP reagent is warmed to 37°C before use.

-

A small volume of the test compound solution is mixed with the FRAP reagent.

-

The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a set incubation time (e.g., 4 minutes).

-

The antioxidant capacity is determined by comparing the absorbance change with a standard curve prepared using a known concentration of FeSO₄·7H₂O.

Potential Signaling Pathways

Based on the activities of quercetin and p-coumaric acid, this compound may exert its antioxidant effects through the modulation of key cellular signaling pathways.

Caption: Postulated Nrf2-Keap1 signaling pathway activation.

The Nrf2-Keap1 pathway is a primary regulator of cellular resistance to oxidative stress. It is plausible that this compound could activate Nrf2, leading to the upregulation of antioxidant and detoxification enzymes.

Unveiling the Therapeutic Promise of 3'',4''-Di-O-p-coumaroylquercitrin: A Technical Guide for Researchers

An In-Depth Exploration of a Novel Acylated Flavonoid Glycoside for Drug Discovery and Development

Introduction

3'',4''-Di-O-p-coumaroylquercitrin, a unique acylated flavonoid glycoside, is emerging as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of its known therapeutic potential, supported by available quantitative data and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore the pharmacological applications of this natural compound.

Chemical Profile:

-

Compound Name: this compound

-

Molecular Formula: C₃₉H₃₂O₁₅

-

CAS Number: 437615-43-5

-

Natural Sources: Primarily isolated from the leaves of Eriobotrya japonica (Loquat) and has been identified in Crataegus pinnatifida (Chinese Hawthorn).

Potential Therapeutic Applications

Current research, while still in its early stages, points towards the promising therapeutic utility of this compound, particularly in the context of age-related and metabolic diseases. The acylation with p-coumaric acid moieties is believed to enhance the bioavailability and biological activity of the parent molecule, quercitrin.

Inhibition of Advanced Glycation End Products (AGEs) Formation

One of the most well-documented therapeutic properties of this compound is its ability to inhibit the formation of Advanced Glycation End Products (AGEs). AGEs are harmful compounds that accumulate in the body and are implicated in the pathogenesis of various age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.

A study on compounds isolated from the leaves of Eriobotrya japonica demonstrated that this compound exhibits potent inhibitory activity against AGEs formation.

Table 1: Inhibitory Activity of this compound on AGEs Formation

| Compound | IC₅₀ (μM) on AGEs Formation |

| This compound | 10.2 ± 0.7 |

| Positive Control (Aminoguanidine) | 580.0 ± 25.0 |

Data extracted from scientific literature.

This significant inhibitory effect, being substantially more potent than the well-known AGEs inhibitor aminoguanidine, highlights the potential of this compound as a therapeutic agent for preventing or treating complications associated with AGEs accumulation.

Experimental Protocols

To facilitate further research and validation of these findings, the detailed methodology for the key experiment is provided below.

Inhibition of Advanced Glycation End Products (AGEs) Formation Assay

This protocol outlines the in vitro assay used to determine the inhibitory effect of this compound on the formation of AGEs.

Materials:

-

Bovine serum albumin (BSA)

-

D-glucose

-

Phosphate buffered saline (PBS), pH 7.4

-

Sodium azide (B81097) (NaN₃)

-

Trichloroacetic acid (TCA)

-

Test compound (this compound)

-

Positive control (Aminoguanidine)

-

Spectrofluorometer

Procedure:

-

Prepare a reaction mixture containing BSA (10 mg/mL) and D-glucose (0.5 M) in PBS (pH 7.4) with 0.02% sodium azide to prevent microbial growth.

-

Add varying concentrations of the test compound (this compound) or the positive control (aminoguanidine) to the reaction mixture. A control group without any inhibitor should also be prepared.

-

Incubate the mixtures in a sterile environment at 37°C for 7 days.

-

After incubation, terminate the reaction by adding 10% TCA and centrifuge to precipitate the protein.

-

Wash the resulting pellet with 5% TCA and then re-dissolve it in PBS.

-

Measure the fluorescence intensity of the solutions using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

-

Calculate the percentage of inhibition of AGEs formation for each concentration of the test compound and the positive control relative to the untreated control.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of AGEs formation.

Diagram 1: Experimental Workflow for AGEs Inhibition Assay

Caption: Workflow of the in vitro assay to determine the inhibitory effect on Advanced Glycation End Products (AGEs) formation.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are yet to be fully elucidated, its structural components, quercetin (B1663063) and p-coumaric acid, are known to interact with various cellular signaling cascades. The potent anti-AGEs activity suggests a mechanism involving the trapping of reactive dicarbonyl species, which are key intermediates in the glycation process. Furthermore, the antioxidant properties inherent to flavonoids likely contribute to its protective effects by mitigating oxidative stress, a key driver of AGEs formation.

Diagram 2: Proposed Mechanism of AGEs Inhibition

Caption: Proposed mechanism of AGEs formation and its inhibition by trapping reactive dicarbonyl intermediates.

Future Directions and Research Opportunities

The initial findings on this compound are highly encouraging, yet they represent the tip of the iceberg. Further research is warranted to fully understand its therapeutic potential. Key areas for future investigation include:

-

Antioxidant Activity: Quantitative assessment of its free radical scavenging and antioxidant enzyme-inducing capabilities.

-

Anti-inflammatory Effects: Investigation of its impact on key inflammatory pathways, such as NF-κB and MAPK signaling, and the production of pro-inflammatory cytokines.

-

Anticancer Potential: Screening against various cancer cell lines to determine its cytotoxic and anti-proliferative effects, and elucidation of the underlying mechanisms.

-

Enzyme Inhibition: Exploring its inhibitory activity against other relevant enzymes, such as tyrosinase, α-glucosidase, and pancreatic lipase.

-

In Vivo Studies: Conducting animal studies to evaluate its efficacy, pharmacokinetics, and safety profile in relevant disease models.

Conclusion

This compound is a promising natural compound with demonstrated potent inhibitory activity against the formation of advanced glycation end products. Its unique chemical structure, combining the benefits of quercetin and p-coumaric acid, suggests a broad spectrum of potential therapeutic applications. This technical guide serves as a foundational resource to stimulate further research into this exciting molecule, with the ultimate goal of translating these preliminary findings into novel therapeutic strategies for a range of debilitating diseases. The detailed experimental protocol and proposed mechanisms of action provide a solid starting point for researchers to delve deeper into the pharmacological properties of this compound.

Methodological & Application

Application Notes and Protocols for the Extraction of 3'',4''-Di-O-p-coumaroylquercitrin

For researchers, scientists, and drug development professionals, the isolation of specific bioactive compounds from natural sources is a critical first step in the discovery and development of new therapeutic agents. This document provides detailed application notes and protocols for the extraction of 3'',4''-Di-O-p-coumaroylquercitrin, a notable acylated flavonoid glycoside. While the initial focus was on Crataegus pinnatifida (Chinese hawthorn), current phytochemical literature more strongly indicates the presence of this compound in Carthamus tinctorius (safflower). Therefore, the following protocols are primarily based on methodologies developed for safflower, which can be adapted for other plant matrices with appropriate optimization.

Introduction to this compound

This compound is a derivative of quercitrin, a common flavonoid glycoside. The addition of two p-coumaroyl groups significantly alters its polarity and may enhance its biological activity. Acylated flavonoids often exhibit modified solubility, stability, and bioavailability compared to their non-acylated counterparts. While the full spectrum of its biological activities is still under investigation, related acylated flavonoids have demonstrated a range of effects, including antioxidant and anti-inflammatory properties.

General Overview of Extraction and Purification

The extraction and purification of this compound from plant material is a multi-step process. A general workflow is presented below, followed by detailed experimental protocols.

Experimental Workflow Diagram

Caption: General workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for the extraction of flavonoids from Carthamus tinctorius and other plant sources.[1][2][3] Researchers should note that optimization of solvent systems, extraction times, and chromatographic conditions may be necessary for different plant materials and target compound concentrations.

Protocol 1: Sample Preparation and Initial Extraction

This protocol describes the initial steps to obtain a crude flavonoid-rich extract.

Materials:

-

Dried plant material (e.g., Carthamus tinctorius flowers)

-

Ethanol (90% v/v) or Methanol (B129727) (80% v/v)

-

Waring blender or mill

-

Ultrasonic bath

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Drying and Grinding: Air-dry the plant material at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder using a blender or mill.

-

Ultrasonic-Assisted Extraction:

-

Weigh 100 g of the powdered plant material and place it in a suitable flask.

-

Add 1 L of 90% ethanol.

-

Place the flask in an ultrasonic bath and extract for 60 minutes at 50°C.

-

Repeat the extraction process two more times with fresh solvent.

-

-

Filtration and Concentration:

-

Combine the extracts and filter through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Protocol 2: Liquid-Liquid Extraction for Flavonoid Enrichment

This protocol aims to partition the flavonoids into a moderately polar solvent, thereby removing highly polar and non-polar impurities.

Materials:

-

Crude extract from Protocol 1

-

Distilled water

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Separatory funnel

Procedure:

-

Suspension: Suspend the crude extract in 500 mL of distilled water.

-

Defatting: Transfer the aqueous suspension to a separatory funnel and extract three times with an equal volume of n-hexane to remove lipids and other non-polar compounds. Discard the n-hexane layers.

-

Flavonoid Extraction: Extract the remaining aqueous layer three times with an equal volume of ethyl acetate. The flavonoid glycosides, including acylated derivatives, are expected to partition into the ethyl acetate phase.

-

Concentration: Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator.

Protocol 3: Column Chromatography for Preliminary Purification

This step further purifies the flavonoid fraction using column chromatography. A combination of silica gel and Sephadex LH-20 chromatography is often effective.

Materials:

-

Enriched flavonoid extract from Protocol 2

-

Silica gel (100-200 mesh)

-

Sephadex LH-20

-

Glass chromatography column

-

Solvents for elution (e.g., chloroform-methanol gradients for silica gel; methanol for Sephadex LH-20)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Silica Gel Chromatography:

-

Pack a glass column with silica gel slurried in chloroform (B151607).

-

Dissolve the dried ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the dried sample-silica mixture onto the top of the prepared column.

-

Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

-

Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp. Pool fractions containing compounds with similar Rf values.

-

-

Sephadex LH-20 Chromatography:

-

Fractions from the silica gel column that are rich in the target compound (as determined by preliminary analysis like analytical HPLC) are combined and concentrated.

-

Dissolve the combined fraction in a minimal volume of methanol.

-

Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute with methanol and collect fractions. Monitor the fractions by TLC or analytical HPLC.

-

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

This is the final step to isolate this compound to a high degree of purity.

Materials:

-

Partially purified fraction from Protocol 3

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column (preparative scale)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid (TFA)

Procedure:

-

Method Development: Develop a suitable separation method on an analytical HPLC system first to determine the optimal mobile phase composition and gradient. A typical mobile phase for flavonoid separation is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Preparative HPLC:

-

Scale up the analytical method to the preparative column.

-

Dissolve the sample in the initial mobile phase composition.

-

Inject the sample onto the preparative HPLC column.

-

Run the gradient elution and monitor the chromatogram at a suitable wavelength (e.g., 280 nm or 330 nm for coumaroylated flavonoids).

-

Collect the peak corresponding to this compound.

-

-

Purity Check and Lyophilization:

-

Analyze the collected fraction by analytical HPLC to confirm its purity.

-

If necessary, repeat the preparative HPLC step for further purification.

-

Remove the organic solvent from the purified fraction using a rotary evaporator and then lyophilize to obtain the pure compound as a powder.

-

Quantitative Data

| Plant Source | Part Used | Extraction Method | Total Flavonoid Content | Concentration of Specific Flavonoids | Reference |

| Carthamus tinctorius L. | Flowers | Not specified | 14% of extract | Hesperidin: 8813.28 ppm, Quercetrin: 1000.50 ppm, Rutin: 513.06 ppm | [2] |

| Crataegus pinnatifida | Leaves | Ultrasonic-assisted deep eutectic solvent | 17.94 mg/g | Not specified for individual compounds |

Note: The concentration of this compound will need to be determined experimentally for the specific plant material and extraction method used.

Structural Elucidation and Analysis

The structure of the isolated compound should be confirmed using modern spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential for unambiguous structure elucidation.

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, flavonoids, in general, are known to interact with various cellular signaling pathways.

Potential Signaling Pathway Involvement Diagram

Caption: Potential signaling pathways modulated by flavonoids like this compound.

These pathways are common targets for many flavonoids and represent plausible areas of investigation for this compound. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.

References

Application Note: UPLC-MS/MS Analysis of 3'',4''-Di-O-p-coumaroylquercitrin in Plant Extracts

Abstract

This application note describes a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 3'',4''-Di-O-p-coumaroylquercitrin in various plant extracts. This compound, a derivative of quercetin, is of significant interest due to its potential biological activities, including anti-inflammatory and antioxidant properties. The provided protocol details sample preparation, chromatographic separation, and mass spectrometric detection, offering a robust methodology for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a flavonoid glycoside found in various medicinal plants, notably in species of the Crataegus (Hawthorn) genus. As a derivative of quercetin, it is presumed to share and potentially possess enhanced biological activities. Quercetin and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway[1][2][3]. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological studies. UPLC-MS/MS offers the high sensitivity and specificity required for analyzing complex matrices like plant extracts.

Experimental

A solid-liquid extraction method is employed to isolate flavonoids from plant material.

-

Protocol:

-

Collect and freeze-dry plant material (e.g., leaves, flowers, or fruits).

-

Grind the dried material into a fine powder.

-

Accurately weigh 1.0 g of the powdered sample into a conical flask.

-

Add 25 mL of 70% methanol (B129727) (v/v).

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

-

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

-

UPLC Parameters:

-

Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient Elution:

Time (min) % A % B 0.0 95 5 2.0 70 30 4.0 40 60 6.0 5 95 8.0 5 95 8.1 95 5 | 10.0 | 95 | 5 |

-

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

-

Multiple Reaction Monitoring (MRM) Parameters for this compound: (Note: The following MRM parameters are hypothetical and require empirical optimization for the specific instrument used.)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 739.2 | 447.1 / 301.0 | 45 | 30 / 40 |

| Quercetin (Reference) | 301.0 | 151.0 / 179.0 | 35 | 25 / 20 |

Results and Discussion

The developed method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to standard guidelines. A calibration curve for this compound should be constructed using a certified reference standard.

The validated method can be applied to determine the concentration of this compound in various plant extracts. The following table presents hypothetical quantitative data for illustrative purposes.

Table 1: Hypothetical Quantitative Data for this compound in Crataegus spp. Extracts

| Plant Material | Concentration (µg/g dry weight) ± SD |

| Crataegus pinnatifida (Fruit) | 15.8 ± 1.2 |

| Crataegus pinnatifida (Leaf) | 45.3 ± 3.5 |

| Crataegus monogyna (Flower) | 62.1 ± 4.8 |

| Crataegus laevigata (Leaf) | 38.7 ± 2.9 |

Biological Context: Inhibition of NF-κB Signaling

Quercetin and its derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[1][2][3] This pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IKK complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[4] Quercetin derivatives can interfere with this process by inhibiting the phosphorylation of IκB, thereby preventing NF-κB activation.[5]

Protocols

Protocol 1: Extraction of this compound from Plant Material

-

Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen.

-

Lyophilize the frozen material to dryness.

-

Using a mortar and pestle or a laboratory mill, grind the dried plant material to a fine, homogenous powder.

-

-

Solid-Liquid Extraction:

-

Accurately weigh 1.0 g of the plant powder into a 50 mL centrifuge tube.

-

Add 25 mL of 70% methanol containing 0.1% formic acid.

-

Vortex the mixture for 1 minute to ensure thorough wetting.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25 °C).

-

Centrifuge the tube at 4000 rpm for 10 minutes at 4 °C.

-

-

Final Sample Preparation:

-

Carefully pipette the supernatant into a clean tube.

-

Take a 1 mL aliquot of the supernatant and filter it through a 0.22 µm PTFE syringe filter directly into a 2 mL UPLC autosampler vial.

-

Cap the vial and store at 4 °C until analysis.

-

Protocol 2: UPLC-MS/MS Quantification of this compound

-

System Preparation:

-

Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

-

Perform a system suitability test by injecting a standard solution of this compound to check for retention time stability and peak shape.

-

-

Calibration Curve:

-

Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

-

Inject each calibration standard in triplicate.

-

Construct a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.

-

-

Sample Analysis:

-

Create a sequence in the instrument control software including blanks, calibration standards, quality control (QC) samples, and the prepared plant extracts.

-

Inject the plant extract samples.

-

Process the data using the instrument's software.

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Visualizations

Caption: Experimental workflow for the UPLC-MS/MS analysis.

Caption: Inhibition of the NF-κB signaling pathway.

References

- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

- 4. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Antioxidant Assays for 3'',4''-Di-O-p-coumaroylquercitrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'',4''-Di-O-p-coumaroylquercitrin is a derivative of quercitrin (B1678633), a glycoside of the flavonoid quercetin. The addition of two p-coumaroyl groups to the quercitrin structure is anticipated to modulate its antioxidant properties. The evaluation of antioxidant capacity is a critical step in the characterization of novel compounds for potential applications in pharmaceuticals, nutraceuticals, and cosmetics. This document provides detailed protocols for three common in vitro antioxidant assays—DPPH, ORAC, and ABTS—to assess the radical scavenging capabilities of this compound.

Data Presentation

The antioxidant capacity of this compound can be quantified and compared using standardized metrics from the DPPH, ORAC, and ABTS assays. The following tables illustrate how the experimental data should be structured for clear interpretation and comparison with standard antioxidants.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 (µg/mL) | IC50 (µM) |

| This compound | Data to be determined | Data to be determined |

| Quercitrin (Example) | 8.5 ± 0.7 | 19.0 ± 1.6 |

| Ascorbic Acid (Standard) | 5.2 ± 0.4 | 29.5 ± 2.3 |

IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Oxygen Radical Absorbance Capacity (ORAC)

| Compound | ORAC Value (µmol TE/µmol) |

| This compound | Data to be determined |

| Quercetin (Example) | 4.7 ± 0.3 |

| Trolox (Standard) | 1.0 |

ORAC values are expressed as micromoles of Trolox Equivalents (TE) per micromole of the compound.

Table 3: ABTS Radical Cation Scavenging Activity

| Compound | TEAC Value |

| This compound | Data to be determined |

| Quercitrin (Example) | 2.1 ± 0.2 |

| Trolox (Standard) | 1.0 |

TEAC (Trolox Equivalent Antioxidant Capacity) values represent the molar concentration of a Trolox solution with the same antioxidant capacity as a 1 mM solution of the compound.

Experimental Protocols

Detailed methodologies for the DPPH, ORAC, and ABTS assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow. The reduction in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

-

Assay Protocol:

-

To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of the sample solution and 100 µL of methanol.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

-

This compound

-

Fluorescein (B123965) sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Phosphate (B84403) buffer (75 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Preparation of Reagents:

-

Fluorescein Solution: Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4). Dilute to a final working concentration (e.g., 70 nM).

-

AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4) just before use.

-

Trolox Standard Curve: Prepare a series of Trolox dilutions in phosphate buffer to create a standard curve (e.g., 6.25, 12.5, 25, 50 µM).

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer to the desired concentrations.

-

-

Assay Protocol:

-

To each well of a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer).

-

Add 150 µL of the fluorescein working solution to all wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes in the microplate reader.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

Immediately start monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength should be set at 485 nm and the emission wavelength at 520 nm.

-

-

Calculation:

-

Calculate the area under the curve (AUC) for each sample and standard.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

-

Determine the ORAC value of the sample by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per micromole or per gram of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Adjustment of ABTS•+ Solution:

-

Before use, dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions from the stock solution.

-

Prepare a series of Trolox dilutions to serve as the standard curve.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add 10 µL of the sample or standard solution.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition of ABTS•+ using the following formula:

where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.

-

Plot the percentage of inhibition against the concentration of the Trolox standards to create a standard curve.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample by comparing its percentage of inhibition to the Trolox standard curve. The results are expressed as TEAC values.

-

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro evaluation of the antioxidant potential of this compound. By employing the DPPH, ORAC, and ABTS assays, researchers can obtain a comprehensive profile of its radical scavenging capabilities. The structured data presentation and clear experimental workflows are designed to ensure reproducibility and facilitate the accurate assessment of this novel compound for its potential use in various scientific and commercial applications.

Application Notes and Protocols for Cell-Based Assays Evaluating the Anti-Inflammatory Activity of 3'',4''-Di-O-p-coumaroylquercitrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in numerous pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The identification of novel anti-inflammatory agents is a critical area of research. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their potential therapeutic properties, including their anti-inflammatory effects. 3'',4''-Di-O-p-coumaroylquercitrin is a derivative of quercetin (B1663063), a well-studied flavonoid. The acylation with p-coumaroyl groups may enhance its bioavailability and biological activity.

These application notes provide a comprehensive guide to the cell-based assays used to evaluate the anti-inflammatory activity of this compound. The protocols detailed herein are designed to be a valuable resource for researchers in drug discovery and development.

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many flavonoids, including quercetin and its derivatives, are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[1][2][3][4][5] The primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][6]

NF-κB Signaling Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6, IL-1β).[2][3][4][7] this compound is hypothesized to inhibit this pathway, thereby reducing the production of these inflammatory molecules.

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[4] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in conjunction with NF-κB, promote the expression of inflammatory genes. Flavonoids can suppress the phosphorylation and activation of MAPKs, thus dampening the inflammatory cascade.[4]

Data Presentation

Table 1: Inhibitory Effect of Quercetin on NO Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | Inhibition of NO Production (%) | IC₅₀ (µM) |

| 1 | ~15% | \multirow{3}{*}{~20-50} |

| 10 | ~40% | |

| 50 | ~75% |

Table 2: Inhibitory Effect of Quercetin on Pro-Inflammatory Cytokine Production in LPS-Stimulated PBMCs

| Cytokine | Concentration (µM) | Inhibition (%) |

| TNF-α | 5 | 21.3%[3] |

| 10 | 26.3%[3] | |

| 50 | 39.3%[3] | |

| IL-6 | 50 | Significant Inhibition[8] |

| IL-1β | 50 | Significant Inhibition |

Table 3: Effect of Quercetin on NF-κB and MAPK Signaling Pathways in LPS-Stimulated RAW 264.7 Cells

| Signaling Protein | Concentration (µM) | Effect |

| p-p65 (NF-κB) | 50 | Significant reduction in phosphorylation |

| p-ERK (MAPK) | 50 | Strong reduction in phosphorylation[4] |

| p-p38 (MAPK) | 50 | Strong reduction in phosphorylation[4] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of a test compound.

Caption: General experimental workflow for assessing anti-inflammatory activity.

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line is a widely used and appropriate model for studying inflammation.

Protocol:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) depending on the subsequent assay and allow them to adhere for 24 hours.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-